N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine
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Overview
Description
The compound “N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups, including an oxane ring, a trifluoromethyl group, and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The oxane ring provides a cyclic structure, the trifluoromethyl group is a strong electron-withdrawing group, and the thiazole ring contains both nitrogen and sulfur atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. The trifluoromethyl group is quite electronegative, which could make the compound susceptible to nucleophilic attack. The thiazole ring might also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could increase its lipophilicity, while the heterocyclic thiazole ring could contribute to its chemical stability .Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary greatly depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (MEP) surface of the thiazole ring play significant roles in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2OS/c11-10(12,13)8-6-17-9(15-8)14-5-7-1-3-16-4-2-7/h6-7H,1-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWCXUFXLCHVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC(=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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